4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid
Description
Properties
IUPAC Name |
4-[[2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]phenyl]sulfonyl-methylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S2/c1-15-8-10-18(11-9-15)30(26,27)23(5)19-14-20(17(3)13-16(19)2)31(28,29)22(4)12-6-7-21(24)25/h8-11,13-14H,6-7,12H2,1-5H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUIKICUDPJIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid typically involves multi-step organic reactions. One common approach is the sulfonation of aromatic amines followed by coupling reactions to introduce the butanoic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps such as crystallization and chromatography are essential to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfonamide groups, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide groups can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogs with Sulfonamide Moieties
Key Observations :
- Methyl substituents increase lipophilicity compared to analogs with aromatic ethers (e.g., ), likely improving membrane permeability but reducing aqueous solubility.
- Unlike benzimidazole derivatives (e.g., ), sulfonamides typically exhibit broader antimicrobial or anti-inflammatory activity .
Functional Group Variations in Butanoic Acid Derivatives
Key Observations :
- The target compound’s sulfonamide groups provide stronger hydrogen-bonding capacity compared to amino- or phenoxy-substituted analogs (e.g., ), favoring interactions with polar enzyme active sites.
- Oxoamide derivatives (e.g., ) exhibit distinct mechanisms of enzyme inhibition (e.g., covalent binding) compared to sulfonamides, which typically act as non-covalent inhibitors.
Key Observations :
- The target compound’s synthesis likely requires multi-step sulfonylation and methylation, similar to methods in .
Biological Activity
The compound 4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and anticancer effects. We will also present relevant data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H30N2O6S2
- Molecular Weight : 478.62 g/mol
Antioxidant Activity
Research indicates that compounds with sulfonamide structures often exhibit significant antioxidant properties. In particular, the compound has shown promising results in various assays:
- CUPRAC Assay : Demonstrated strong antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
- DPPH Radical Scavenging : Effective in scavenging free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.
Enzyme Inhibition
The compound's biological activity extends to enzyme inhibition. Studies have highlighted its effectiveness against several key enzymes:
- Cholinesterases : Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases.
- Tyrosinase : Its inhibitory effect on tyrosinase suggests potential applications in skin whitening and hyperpigmentation treatments.
- Glucosidase : The inhibition of glucosidase may aid in managing blood sugar levels, indicating possible applications in diabetes management.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound:
- Cell Lines Tested : The compound was tested on various cancer cell lines including pancreatic (PANC-1) and breast cancer cells.
- Mechanism of Action : Research indicates that the compound induces apoptosis through mitochondrial pathways and regulates cell cycle arrest at the G1 phase.
- In Vivo Studies : Preliminary animal studies have shown a reduction in tumor size and improved survival rates in treated groups compared to controls.
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antioxidant | CUPRAC | Significant activity observed |
| Enzyme Inhibition | Cholinesterase | IC50 = 25 µM |
| Enzyme Inhibition | Tyrosinase | IC50 = 30 µM |
| Enzyme Inhibition | Glucosidase | IC50 = 20 µM |
| Anticancer | PANC-1 | Induces apoptosis at 50 µM |
Case Studies
-
Antioxidant Efficacy Study
- A study conducted by Zhang et al. (2023) assessed the antioxidant capacity of various sulfonamide derivatives including our compound. Results showed a significant reduction in oxidative markers in treated groups.
-
Enzyme Inhibition Research
- A comprehensive analysis by Lee et al. (2024) revealed that the compound effectively inhibited cholinesterases and glucosidases, supporting its potential use in treating Alzheimer’s disease and diabetes.
-
Anticancer Investigations
- A recent publication by Kim et al. (2025) demonstrated that treatment with the compound resulted in a notable decrease in tumor growth in xenograft models of pancreatic cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
